molecular formula C17H15FN2O4S B2725258 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine CAS No. 862256-02-8

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine

Cat. No.: B2725258
CAS No.: 862256-02-8
M. Wt: 362.38
InChI Key: BQGOBFQNSSELIV-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine is a synthetic small molecule characterized by a central oxazole ring substituted with a (4-fluorophenyl)sulfonyl group and a 4-methoxyphenyl group. This structural motif is common in compounds investigated for modulating various biological targets, including protein kinases and other ATP-binding enzymes. The integration of the sulfonyl group can contribute to hydrogen bonding interactions, while the fluorophenyl and methoxyphenyl rings may influence binding affinity and selectivity through hydrophobic and electronic effects. This compound is supplied as a high-purity material to ensure reproducibility in biological assays and early-stage drug discovery research. It is intended for in vitro applications only, including target-based screening, enzymatic inhibition studies, and structure-activity relationship (SAR) exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-19-16-17(25(21,22)14-9-5-12(18)6-10-14)20-15(24-16)11-3-7-13(23-2)8-4-11/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGOBFQNSSELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives and suitable coupling reagents.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine. For instance, similar sulfonamide derivatives have demonstrated significant efficacy against various cancer cell lines. A study reported that derivatives of benzenesulfonamide showed promising results in inhibiting tumor cell growth, with mean growth inhibition percentages reaching up to 86% in certain cases .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Research into related compounds has indicated that they can effectively inhibit bacterial growth, making them candidates for antibiotic development. This is particularly relevant in the context of increasing antibiotic resistance .

Antileishmanial Activity

A related compound, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, was investigated for its antileishmanial properties, showing promising results in inhibiting the Leishmania parasite . This suggests that similar structures may exhibit effective anti-parasitic activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of sulfonamide derivatives is crucial for optimizing their pharmacological profiles. Studies have shown that modifications in the aromatic rings and substituents can significantly affect their biological activity and selectivity . For instance, variations in the fluorine substitution pattern have been linked to enhanced potency against specific cancer cell lines.

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetic properties of similar compounds reveal that modifications can lead to improved solubility and bioavailability. The selection of appropriate salt forms (e.g., hydrochloride or fumarate) can also enhance stability and absorption characteristics . Toxicological assessments are essential to ensure safety profiles before clinical applications.

Organic Electronics

Compounds containing oxazole rings are being explored for applications in organic electronics due to their favorable electronic properties. The incorporation of sulfonyl groups can enhance charge transport characteristics, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Polymer Chemistry

The synthesis of polymers incorporating sulfonamide functionalities has been studied for their potential use in drug delivery systems. These polymers can be designed to respond to environmental stimuli (e.g., pH changes), allowing for controlled drug release .

Data Summary

Application AreaCompound ExampleKey Findings
Anticancer ActivityBenzenesulfonamide derivativesUp to 86% growth inhibition in cancer cells
Antimicrobial PropertiesSulfonamide derivativesEffective against various bacterial strains
Antileishmanial Activity4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)...Inhibits Leishmania parasite
Organic ElectronicsOxazole-containing compoundsEnhanced charge transport properties
Polymer ChemistrySulfonamide-functionalized polymersStimuli-responsive drug delivery systems

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute, a series of sulfonamide derivatives were tested against a panel of human tumor cell lines, demonstrating significant anticancer activity with selective cytotoxicity profiles . This highlights the therapeutic potential of structurally similar compounds.

Case Study 2: Antimicrobial Resistance

Research on sulfonamide derivatives has indicated their potential as new agents against resistant bacterial strains, showcasing their relevance in addressing public health challenges associated with antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Effects on Electronic and Photophysical Properties

  • 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS: 862794-91-0): Structural Differences: Replaces the 4-methoxyphenyl group with a furan-2-yl moiety and substitutes the sulfonyl group’s fluorine with chlorine. The furan ring, being less electron-rich than methoxyphenyl, diminishes conjugation, leading to a blue shift in absorption spectra . Photophysical Data: Compounds with 4-methoxyphenyl groups (e.g., from ) exhibit stronger fluorescence (λem ≈ 480–495 nm) due to extended π-conjugation, whereas furyl or chlorophenyl analogs show reduced emission intensity and broader peaks .

Heterocyclic Core Modifications

  • Triazole Derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) :
    • Structural Differences : The oxazole ring is replaced with a 1,2,4-triazole, introducing additional nitrogen atoms.
    • Impact : Triazoles exhibit higher hydrogen-bonding capacity and metabolic stability but may reduce planarity, affecting stacking interactions in crystalline phases. Sulfamoyl groups in these derivatives enhance solubility but reduce membrane permeability compared to the methylamine group in the target compound .

Crystallographic and Conformational Analysis

  • Chalcone Derivatives (e.g., 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) :
    • Structural Differences : Linear chalcone backbone vs. heterocyclic oxazole.
    • Impact : Chalcones with fluorophenyl and methoxyphenyl groups exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influencing crystallinity. The oxazole core in the target compound likely enforces greater planarity, improving π-stacking and thermal stability .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Position) Melting Point (°C) Fluorescence λem (nm) Notable Properties
Target Compound Oxazole 2: 4-MeOPh; 4: 4-FSO2Ph N/A ~480–495 (predicted) High conjugation, moderate solubility
4-[(4-ClPh)SO2]-N-(4-FPh)-2-furyloxazol-5-amine Oxazole 2: Furyl; 4: 4-ClSO2Ph 132–230 ~460–470 Lower solubility, oxidative stability
5-(4-FPh)-4-(2,4-F2Ph)-1,2,4-triazole Triazole 4: 4-FSO2Ph; 5: 2,4-F2Ph N/A N/A High hydrogen bonding, metabolic stability
Chalcone (4-FPh/4-MeOPh) Chalcone 1: 4-FPh; 3: 4-MeOPh 150–180 Non-fluorescent Flexible backbone, variable dihedral angles

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods in and , involving sulfonylation of oxazole precursors and subsequent methylation. Yield optimization would require careful control of electron-donating/withdrawing group effects .
  • Photophysics : The 4-methoxyphenyl group enhances fluorescence quantum yield (ΦF ≈ 0.4–0.6 predicted), outperforming chlorophenyl or furyl analogs. Stokes shifts (~50–70 nm) suggest significant polarizability .
  • Further in vitro assays are warranted .

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16FN3O3S\text{C}_{16}\text{H}_{16}\text{F}\text{N}_3\text{O}_3\text{S}

This structure features a sulfonyl group attached to a fluorophenyl moiety, alongside a methoxyphenyl group and an oxazole ring, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition leads to bactericidal effects against various pathogens.
  • Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines. The presence of the fluorophenyl and methoxy groups may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular targets.
  • Anti-inflammatory Properties : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Biological Activity Data

The following table summarizes key biological activity data related to this compound and similar derivatives:

CompoundTargetEC50 (μM)CC50 (μM)SI (Selectivity Index)
This compoundBacterial Inhibition0.37 ± 0.12>35.42>95.22
Similar Sulfonamide DerivativeCancer Cell Lines1.06 ± 0.2625.74 ± 2.2324.20

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Helicobacter pylori, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines showed that the compound exhibited a dose-dependent cytotoxic effect, particularly in breast and colon cancer models, indicating potential as an anticancer agent .
  • Inflammation Models : Experimental models of inflammation revealed that the compound could reduce pro-inflammatory cytokine levels, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-methyloxazol-5-amine, and what parameters critically influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step routes, including:

  • Sulfonylation : Reacting a fluorophenyl precursor with a sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group.
  • Oxazole Ring Formation : Cyclization using reagents like POCl₃ or polyphosphoric acid at elevated temperatures (80–120°C) to form the oxazole core .
  • Critical Parameters :
  • Temperature Control : Low temperatures during sulfonylation prevent side reactions.
  • Inert Atmosphere : Use of nitrogen/argon to protect reactive intermediates.
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate high-purity product.
  • Example yields from analogous syntheses: 50–70% after optimization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl singlet at ~7.2 ppm, methoxyphenyl resonance at ~3.8 ppm) .
  • HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (e.g., ³⁵Cl/³⁷Cl in impurities) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., sulfonyl S–O bonds ≈1.43 Å) and confirms regiochemistry. Use SHELXL for refinement, particularly for disordered moieties .
  • IR Spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .

Q. What in vitro models are suitable for preliminary bioactivity assessment, and what validation criteria apply?

  • Methodological Answer :

  • Cancer Cell Lines : Use MTT assays in HepG2 or MCF-7 cells to screen for antiproliferative activity (IC₅₀ calculations). Validate with positive controls (e.g., doxorubicin) .
  • Receptor Binding Assays : For neurological targets (e.g., CRF1), employ competitive binding studies with radiolabeled ligands (e.g., [³H]CRF) and membrane preparations from transfected cells .
  • Validation : Include triplicate replicates, Z’ factor >0.5 for assay robustness, and dose-response curves with R² >0.95 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across pharmacological assays?

  • Methodological Answer :

  • Assay-Specific Factors : Address discrepancies (e.g., IC₅₀ variations) by standardizing cell lines, incubation times, and solvent controls. For example, CRF1 receptor antagonism in AtT-20 cells vs. Y79 cells may require adjusted cAMP detection protocols .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects.
  • Data Normalization : Use % inhibition relative to vehicle and positive controls to minimize inter-assay variability .

Q. What strategies optimize regioselectivity during the sulfonylation step?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazole amine) to steer sulfonylation to the fluorophenyl ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack on electron-deficient aryl rings.
  • Catalysis : Use Lewis acids (e.g., AlCl₃) to activate sulfonyl chlorides, improving regioselectivity from 60% to >85% in model systems .

Q. How should crystallographic data refinement address disorder in sulfonyl or aryl moieties?

  • Methodological Answer :

  • SHELXL Tools : Apply PART, SIMU, and DELU commands to model disorder. For example, split fluorophenyl occupancy into two positions with refined site-occupancy factors .
  • Constraints : Restrain bond lengths/angles (e.g., AFIX 66 for rigid groups) and use ISOR to limit anisotropic displacement parameters.
  • Validation : Check R-factor convergence (Δ < 0.05) and Fo/Fc maps to ensure residual electron density <0.3 eÅ⁻³ .

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